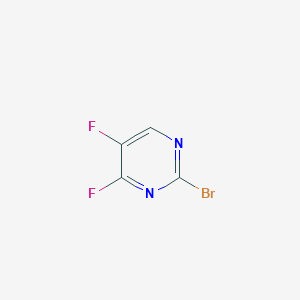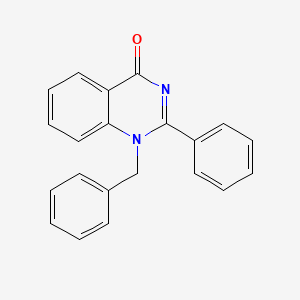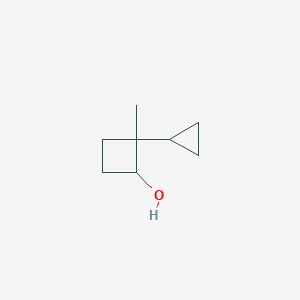
2-Cyclopropyl-2-methylcyclobutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-2-methylcyclobutanol is an organic compound characterized by a cyclobutane ring substituted with a cyclopropyl and a methyl group, along with a hydroxyl group. This compound falls under the category of cycloalkanols, which are cyclic hydrocarbons containing a hydroxyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-methylcyclobutanol can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with a suitable reducing agent to form the desired cyclobutanol. Another method includes the use of cyclopropylcarbinol as a starting material, which undergoes cyclization under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures to facilitate the cyclization and reduction steps efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-methylcyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclopropylmethyl ketone or cyclopropylmethyl aldehyde.
Reduction: Cyclopropylmethylcyclobutane.
Substitution: Various substituted cyclobutanes depending on the reagent used.
Scientific Research Applications
2-Cyclopropyl-2-methylcyclobutanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-methylcyclobutanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclopropyl and methyl groups contribute to the compound’s steric and electronic properties, affecting its overall behavior in chemical and biological systems .
Comparison with Similar Compounds
2-Cyclopropyl-2-methylcyclobutanol can be compared with other cycloalkanols and cyclopropyl-substituted compounds:
Cyclobutanol: Lacks the cyclopropyl and methyl groups, resulting in different reactivity and properties.
Cyclopropylmethanol: Contains a cyclopropyl group but lacks the cyclobutane ring, leading to different chemical behavior.
2-Cyclopropyl-2-butanol: Similar structure but with a butane ring instead of a cyclobutane ring, affecting its reactivity and applications
The unique combination of the cyclopropyl, methyl, and hydroxyl groups in this compound makes it a distinct compound with specific properties and applications.
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-cyclopropyl-2-methylcyclobutan-1-ol |
InChI |
InChI=1S/C8H14O/c1-8(6-2-3-6)5-4-7(8)9/h6-7,9H,2-5H2,1H3 |
InChI Key |
KTALVAUUPOPPLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL](/img/structure/B13101884.png)
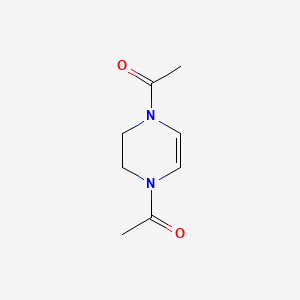

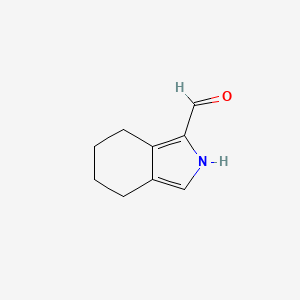
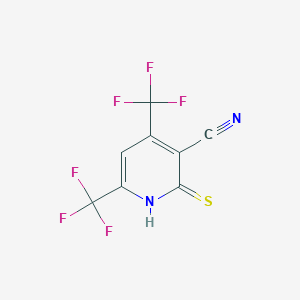

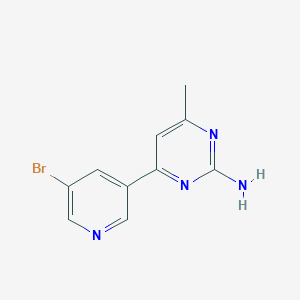

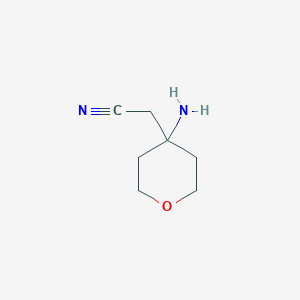
![2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide](/img/structure/B13101931.png)
![1-Methoxydibenzo[b,d]furan-4-carboxylic acid](/img/structure/B13101952.png)
